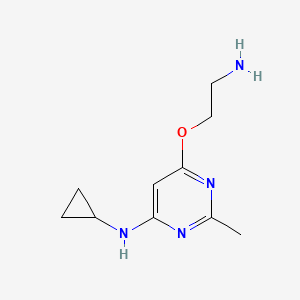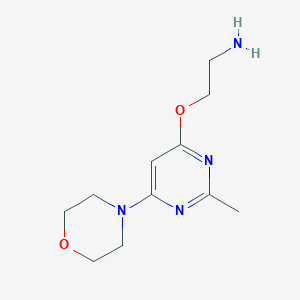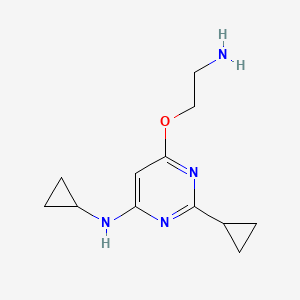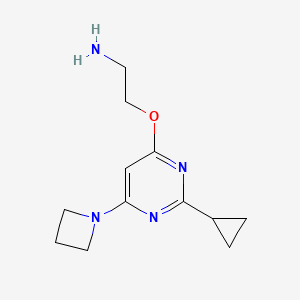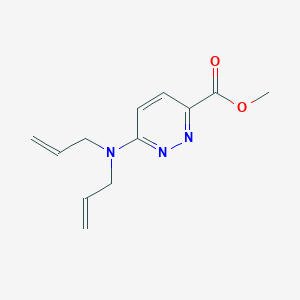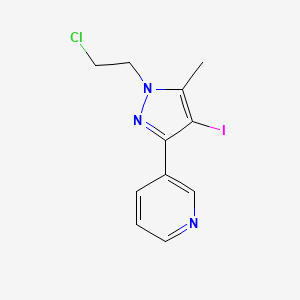
3-(1-(2-Chlorethyl)-4-iod-5-methyl-1H-pyrazol-3-yl)pyridin
Übersicht
Beschreibung
The compound “3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine and pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, chloromethylpyridine, a related compound, can be synthesized from 3-methylpyridine using an oxidation process followed by a series of reactions including methylation, reduction, and chlorination .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the iodine and chlorine substituents. Pyridine rings can participate in electrophilic and nucleophilic substitution reactions, while the halogens might make the molecule susceptible to halogen exchange reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar molecule and is miscible with water. It has a strong, unpleasant odor. The presence of halogens might increase the compound’s density and boiling point .
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie in zahlreichen Arzneimitteln vorkommen. Die fragliche Verbindung könnte als Vorläufer bei der Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen dienen. Diese Derivate haben sich bei der Entwicklung neuer Medikamente als vielversprechend erwiesen und spielen eine bedeutende Rolle in der pharmazeutischen Industrie .
Pharmakologische Anwendungen
Die Pyrazol- und Pyridin-Einheiten der Verbindung deuten auf potenzielle pharmakologische Anwendungen hin. Sie könnte an der Entdeckung und biologischen Bewertung potenzieller Medikamente beteiligt sein, insbesondere angesichts der Bedeutung von Piperidinderivaten in über zwanzig Klassen von Arzneimitteln .
Studien zur biologischen Aktivität
Aufgrund ihrer strukturellen Komplexität könnte diese Verbindung in Studien zur Bewertung der biologischen Aktivität verwendet werden. Sie könnte mit verschiedenen biologischen Zielstrukturen interagieren und Einblicke in die Entwicklung neuer Therapeutika mit potenzieller antibakterieller, antiviraler, antituberkulärer, antifungaler und krebshemmender Aktivität liefern .
Entwicklung von Chemosensoren
Pyridinderivate wurden bei der Entwicklung von Chemosensoren eingesetzt, da sie starke Bindungsfähigkeiten gegenüber verschiedenen Kationen und Anionen aufweisen. Diese Verbindung könnte auf ihre Ionen-Erkennungsfähigkeiten untersucht und zur Herstellung von Sensoren für den Nachweis bestimmter Ionen in Umwelt- und biologischen Medien verwendet werden .
Wirkmechanismus
Target of Action
The compound contains a pyridine ring and a pyrazole ring. Pyridine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . Similarly, pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine and pyrazole derivatives are known to interfere with various enzymatic pathways, potentially leading to a wide range of biological effects .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biological system in which it is used. Given the wide range of activities exhibited by pyridine and pyrazole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)6-4-12)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIADOSBOGVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CN=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


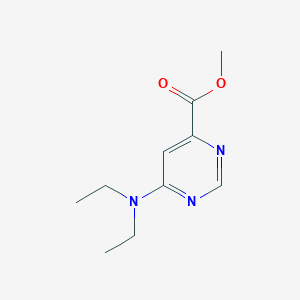
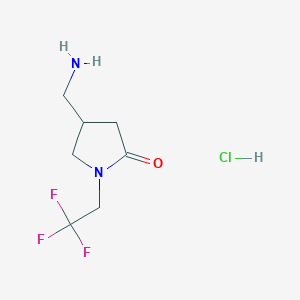
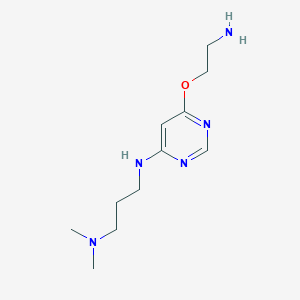

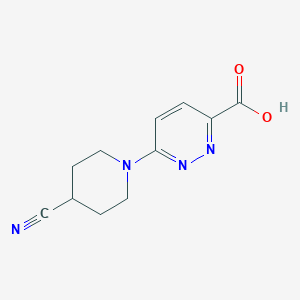

![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)
